8-Methylisoquinoline-1-carboxylic acid
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Overview
Description
8-Methylisoquinoline-1-carboxylic acid is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the Pomeranz–Fritsch reaction, which provides an efficient route for the preparation of isoquinoline derivatives . This reaction typically involves the condensation of benzaldehyde with an amino acid, followed by cyclization and oxidation steps.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-yield synthetic routes that can be scaled up for large-scale production. These methods may include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 8-Methylisoquinoline-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, oxidation reactions can convert the compound into pyridine-3,4-dicarboxylic acid using reagents like potassium permanganate (KMnO4) .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution reactions using reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions include various substituted isoquinolines and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Methylisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methylisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by inhibiting certain enzymes or interfering with DNA replication processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Isoquinoline: A structural isomer of quinoline, used in the synthesis of various alkaloids.
Quinoline: Known for its use in antimalarial drugs like chloroquine.
8-Hydroxyquinoline: Exhibits a wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness: 8-Methylisoquinoline-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, differentiating it from other isoquinoline derivatives .
Properties
Molecular Formula |
C11H9NO2 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
8-methylisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c1-7-3-2-4-8-5-6-12-10(9(7)8)11(13)14/h2-6H,1H3,(H,13,14) |
InChI Key |
GAWGOZYJORCEKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CN=C2C(=O)O |
Origin of Product |
United States |
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